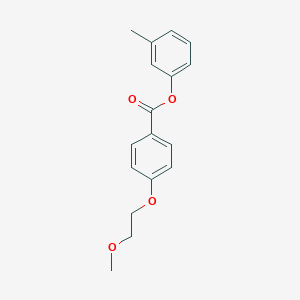
3-Methylphenyl 4-(2-methoxyethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl 4-(2-methoxyethoxy)benzoate, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of indazole-based synthetic cannabinoids and is structurally similar to other popular synthetic cannabinoids such as AB-FUBINACA and ADB-FUBINACA.
Wirkmechanismus
3-Methylphenyl 4-(2-methoxyethoxy)benzoate acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of physiological and biochemical effects. The activation of the CB1 receptor is responsible for the psychoactive effects of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate, while the activation of the CB2 receptor is responsible for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate are similar to those of other synthetic cannabinoids. It produces a range of psychoactive effects such as euphoria, relaxation, and altered perception of time and space. It also produces physical effects such as increased heart rate, blood pressure, and body temperature. Long-term use of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate can lead to addiction, withdrawal symptoms, and other adverse health effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methylphenyl 4-(2-methoxyethoxy)benzoate has several advantages for lab experiments. It is readily available and can be easily synthesized in large quantities. It has potent psychoactive effects, making it an ideal candidate for studying the effects of synthetic cannabinoids on the human body. However, the use of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate in lab experiments is limited by its potential for abuse and its adverse health effects. Researchers must take precautions to ensure the safety of themselves and their subjects when working with 3-Methylphenyl 4-(2-methoxyethoxy)benzoate.
Zukünftige Richtungen
There are several future directions for research on 3-Methylphenyl 4-(2-methoxyethoxy)benzoate. One area of interest is its potential as a therapeutic agent for various diseases. Studies have shown that synthetic cannabinoids can be effective in treating conditions such as chronic pain, epilepsy, and multiple sclerosis. Another area of interest is the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Research in this area could lead to the discovery of new drugs that can be used to treat a range of diseases.
Synthesemethoden
The synthesis of 3-Methylphenyl 4-(2-methoxyethoxy)benzoate involves the reaction of 3-methylphenylboronic acid with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 3-Methylphenyl 4-(2-methoxyethoxy)benzoate.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl 4-(2-methoxyethoxy)benzoate has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been used in animal models to study its effects on the endocannabinoid system and its potential as a therapeutic agent for various diseases. 3-Methylphenyl 4-(2-methoxyethoxy)benzoate has also been used in forensic toxicology to detect its presence in biological samples and to determine its role in drug-related deaths.
Eigenschaften
Produktname |
3-Methylphenyl 4-(2-methoxyethoxy)benzoate |
|---|---|
Molekularformel |
C17H18O4 |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
(3-methylphenyl) 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C17H18O4/c1-13-4-3-5-16(12-13)21-17(18)14-6-8-15(9-7-14)20-11-10-19-2/h3-9,12H,10-11H2,1-2H3 |
InChI-Schlüssel |
WCXVISUOSBWZFT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OCCOC |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267557.png)
![2-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267559.png)
![2-phenoxy-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267560.png)
![N-(tert-butyl)-4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B267562.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B267565.png)
![4-[(anilinocarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267568.png)
![4-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267569.png)
![N-[3-(acetylamino)phenyl]-4-isobutoxybenzamide](/img/structure/B267570.png)
![N-{3-[(anilinocarbonyl)amino]phenyl}butanamide](/img/structure/B267572.png)
![4-[(anilinocarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267575.png)
![N-{3-[(anilinocarbonyl)amino]phenyl}propanamide](/img/structure/B267576.png)
![N-[4-(azepan-1-ylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B267579.png)
![N-butyl-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B267581.png)
![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B267583.png)